N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide
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Overview
Description
N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide is a heterocyclic compound that contains both pyridine and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide typically involves the reaction of pyridine derivatives with tetrazole precursors. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives.
Scientific Research Applications
N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, thereby influencing gene expression and cellular processes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide can be compared with other similar compounds, such as:
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: This compound also contains a tetrazole ring and has applications in energetic materials.
Pyridyl-tetrazole ligands: These ligands are used in coordination chemistry and have similar DNA-binding and antioxidant properties.
The uniqueness of this compound lies in its specific combination of pyridine and tetrazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c15-8(5-7-11-13-14-12-7)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,15)(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWZNLFNURGHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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